Levofloxacin Tetrafluoro Impurity 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

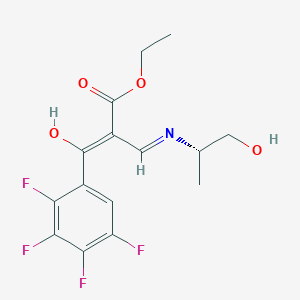

Levofloxacin Tetrafluoro Impurity 1 is a chemical compound related to Levofloxacin, a broad-spectrum antibiotic used to treat various bacterial infections. This impurity is often studied to understand the purity and stability of Levofloxacin formulations. It is characterized by the presence of four fluorine atoms in its molecular structure, which can influence its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Levofloxacin Tetrafluoro Impurity 1 involves several steps, including substitution and reduction reactions. One method includes carrying out a substitution reaction on a precursor compound with sodium methyl mercaptide in a solvent at a specific temperature. This is followed by a reduction reaction using hydrogen and a catalyst in another solvent at a different temperature to obtain the desired impurity .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. These methods aim to minimize byproducts and simplify purification processes. The use of high-purity reagents and controlled reaction conditions ensures the production of high-purity this compound suitable for use as a reference standard in pharmaceutical research .

Chemical Reactions Analysis

Types of Reactions

Levofloxacin Tetrafluoro Impurity 1 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methyl mercaptide for substitution reactions and hydrogen gas with a catalyst for reduction reactions. The reactions are typically carried out in solvents like methanol or ethanol under controlled temperatures to ensure high yields and purity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of a precursor compound can yield this compound with high purity, which can then be used for further studies and applications .

Scientific Research Applications

Levofloxacin Tetrafluoro Impurity 1 has several scientific research applications, including:

Chemistry: It is used as a reference standard to study the purity and stability of Levofloxacin formulations.

Biology: Researchers use this impurity to understand the biological activity and interactions of Levofloxacin and its related compounds.

Medicine: It helps in the development and quality control of pharmaceutical formulations containing Levofloxacin.

Industry: The compound is used in the pharmaceutical industry to ensure the quality and efficacy of Levofloxacin products

Mechanism of Action

The mechanism of action of Levofloxacin Tetrafluoro Impurity 1 is related to its parent compound, Levofloxacin. Levofloxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division in bacteria. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing bacterial cell death . The presence of four fluorine atoms in the impurity may influence its binding affinity and interactions with these enzymes, although specific studies on this impurity’s mechanism are limited.

Comparison with Similar Compounds

Levofloxacin Tetrafluoro Impurity 1 can be compared with other impurities and related compounds of Levofloxacin, such as:

Levofloxacin Impurity A: (3R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.

Levofloxacin Impurity B: (3S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.

Levofloxacin Impurity C: Levofloxacin N-Oxide.

Levofloxacin Impurity F: (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.

These impurities differ in their chemical structures and the presence of different functional groups, which can influence their chemical behavior and interactions. This compound is unique due to the presence of four fluorine atoms, which can significantly impact its chemical properties and interactions compared to other impurities.

Biological Activity

Levofloxacin Tetrafluoro Impurity 1, an impurity related to the antibiotic levofloxacin, has garnered attention in pharmaceutical research due to its potential biological activities and implications for drug efficacy and safety. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Levofloxacin

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic primarily used to treat various bacterial infections, including pneumonia, urinary tract infections, and skin infections. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and cell division in bacteria . The presence of impurities like this compound can influence the pharmacological profile of the drug.

Levofloxacin exerts its antibacterial effects through the following mechanisms:

- Inhibition of DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is essential for DNA replication. Inhibition leads to DNA strand breakage.

- Inhibition of Topoisomerase IV : This enzyme is vital for separating replicated DNA strands during cell division. Its inhibition prevents bacterial cell division and growth .

Biological Activity of this compound

The biological activity of this compound can be assessed through various studies focusing on its antibacterial properties and its impact on the efficacy of levofloxacin itself.

Resistance Patterns

The emergence of antibiotic resistance is a critical concern in the use of fluoroquinolones. Research highlights that non-susceptibility to levofloxacin is influenced by prior antibiotic use and the quality of the pharmaceutical formulations. Substandard drugs containing impurities like this compound may exacerbate resistance issues by failing to provide adequate therapeutic levels .

Case Studies

Several case studies illustrate the implications of impurities in antibiotic therapy:

- Case Study 1 : A patient treated with a generic form of levofloxacin experienced treatment failure attributed to poor-quality formulations containing unknown impurities. Switching to a branded product led to symptom resolution, underscoring the importance of drug quality .

- Case Study 2 : In a clinical setting, patients with pneumonia showed varied responses to levofloxacin therapy, with some cases linked to the presence of impurities affecting bioavailability and metabolism. This variability emphasizes the need for rigorous quality control in antibiotic formulations .

Research Findings

Recent studies have explored the broader implications of levofloxacin-related compounds:

- Anticancer Potential : Some research suggests that fluoroquinolones, including levofloxacin, may exhibit anticancer properties. For instance, specific derivatives showed significant cytotoxic effects against breast cancer cell lines with IC50 values indicating promising activity .

- Pharmacokinetics : Levofloxacin demonstrates high oral bioavailability and rapid absorption, which is critical for achieving effective therapeutic concentrations in infections. The presence of impurities could alter pharmacokinetic profiles, potentially leading to suboptimal dosing outcomes .

Properties

IUPAC Name |

ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4,5-tetrafluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F4NO4/c1-3-24-15(23)9(5-20-7(2)6-21)14(22)8-4-10(16)12(18)13(19)11(8)17/h4-5,7,21-22H,3,6H2,1-2H3/b14-9-,20-5?/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXODLUWUEYCDHT-DXMQSZSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC(=C(C(=C1F)F)F)F)O)C=NC(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C1=CC(=C(C(=C1F)F)F)F)\O)/C=N[C@@H](C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F4NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.